molecular formula C28H26ClN3O5S B11085961 Ethyl 4-[4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate

Ethyl 4-[4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate

Cat. No.: B11085961
M. Wt: 552.0 g/mol
InChI Key: SNUDWCLRIPYAIZ-UHFFFAOYSA-N
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Description

Ethyl 4-[4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a chlorophenyl group, and a thioxoimidazolidinone ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate typically involves multiple steps, including the formation of the thioxoimidazolidinone ring and the subsequent attachment of the chlorophenyl and methoxybenzyl groups. Common reagents used in these reactions include chlorinating agents, amines, and esterification reagents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the product’s purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted analogs with different functional groups.

Scientific Research Applications

Ethyl 4-[4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate is unique due to its combination of functional groups and the presence of the thioxoimidazolidinone ring This structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C28H26ClN3O5S

Molecular Weight

552.0 g/mol

IUPAC Name

ethyl 4-[4-[2-(4-chloroanilino)-2-oxoethyl]-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate

InChI

InChI=1S/C28H26ClN3O5S/c1-3-37-27(35)19-6-12-22(13-7-19)32-26(34)24(16-25(33)30-21-10-8-20(29)9-11-21)31(28(32)38)17-18-4-14-23(36-2)15-5-18/h4-15,24H,3,16-17H2,1-2H3,(H,30,33)

InChI Key

SNUDWCLRIPYAIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3=CC=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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